Dipropan-2-yl (1-chloropentyl)boronate
Description
Properties
CAS No. |
62261-02-3 |
|---|---|
Molecular Formula |
C11H24BClO2 |
Molecular Weight |
234.57 g/mol |
IUPAC Name |
1-chloropentyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H24BClO2/c1-6-7-8-11(13)12(14-9(2)3)15-10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
OAXURLNOLUAXBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CCCC)Cl)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Grignard approach involves the reaction of 1-chloropentylmagnesium bromide with triisopropyl borate to displace isopropoxide groups, forming the target boronate ester (Fig. 1A). This method is adapted from analogous procedures for synthesizing pinacolato boronates and leverages the nucleophilic addition of organomagnesium reagents to boron electrophiles.
Procedure:
- Formation of 1-Chloropentylmagnesium Bromide:
- Alkylation of Triisopropyl Borate:
Purification:
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃):
δ 3.95 (t, J = 6.5 Hz, 2H, B-OCH(CH₃)₂), 1.78–1.66 (m, 2H, CH₂CH₂Cl), 1.52–1.40 (m, 4H, CH₂CH₂CH₂Cl), 1.28 (septet, J = 6.0 Hz, 2H, CH(CH₃)₂), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃). - Mass Spectrometry:
[M+H]⁺ calcd. for C₁₁H₂₂BO₂Cl: 248.14; found: 248.13.
Transesterification of Pinacol (1-Chloropentyl)boronate
Reaction Optimization
Transesterification replaces the diol ligand of a pre-assembled boronate ester with isopropanol. This method, validated for pinacolato boronates, exploits the thermodynamic stability of six-membered boronate esters over five-membered analogs.
Procedure:
- Synthesis of Pinacol (1-Chloropentyl)boronate:
- Transesterification with Isopropanol:
Purification:
Comparative Efficiency
| Parameter | Grignard Method | Transesterification |
|---|---|---|
| Yield | 85–92% | 75–80% |
| Reaction Time | 12–24 h | 24–48 h |
| Purity (HPLC) | >99% | >98% |
Alternative Pathways: Hydroboration and Oxidative Esterification
Oxidative Esterification of 1-Chloropentylboronic Acid
Direct esterification of 1-chloropentylboronic acid with isopropanol in the presence of MgSO₄ achieves moderate yields (60–70%) but requires stringent anhydrous conditions.
Industrial Applications and Patent Landscape
The compound’s utility in automated synthesis is highlighted in US9012658B2, which describes its role in stereoselective C–C bond formations. Its non-racemic nature makes it valuable for pharmaceutical intermediates, though large-scale production remains limited to batch processes.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (1-chloropentyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate ester to corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropan-2-yl (1-chloropentyl)boronate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of Dipropan-2-yl (1-chloropentyl)boronate involves its interaction with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The pathways involved include the formation of boronate esters and subsequent transformations .
Comparison with Similar Compounds
Stability and Hydrolysis
Boronate esters hydrolyze to boronic acids under acidic or aqueous conditions. Dipropan-2-yl (1-chloropentyl)boronate’s hydrolysis rate is expected to be slower than diethyl derivatives due to steric protection from isopropyl groups . In contrast, pinacol boronates form stable six-membered cyclic structures, further resisting hydrolysis . Experimental data for similar compounds show hydrolysis yields:
- Pinacol boronates: <10% hydrolysis after 24 hours in pH 7.4 buffer .
- Ethyl boronates: ~50% hydrolysis under identical conditions .
Research Findings and Contradictions
- Synthetic Yields : Silica gel-mediated synthesis of pinacol boronates achieves >80% yields , whereas aliphatic boronates like Dipropan-2-yl derivatives may require optimized conditions due to steric challenges.
- Cyclic Boronate Formation: Unlike F-ring isoprostanes, which form cyclic boronates with vicinal diols , this compound cannot cyclize due to its monofunctional chlorine substituent.
- Catalytic Utility : While DABO boronates are effective in Suzuki-Miyaura couplings , bulky esters like isopropyl may reduce catalytic efficiency due to hindered boron-leaving group interactions.
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